molecular formula C11H13BrO4 B1339543 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane CAS No. 552845-84-8

2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane

Cat. No. B1339543
M. Wt: 289.12 g/mol
InChI Key: WGGFSFMCMNCRPP-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane” is likely an organic compound containing a dioxolane group (a three-carbon ring with two oxygen atoms) attached to a phenyl group (a ring of six carbon atoms, akin to benzene) that is substituted with bromine and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with bromine and methoxy substituents, and a dioxolane ring attached to the phenyl ring . The presence of these functional groups would likely influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The bromine atom might be susceptible to nucleophilic aromatic substitution reactions, and the dioxolane ring might undergo ring-opening reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine would likely make the compound relatively heavy and possibly volatile, while the methoxy groups might increase its solubility in organic solvents .

Scientific Research Applications

Synthesis of Heterocyclic Systems

A study by Bogolyubov et al. (2004) explored the use of a similar compound, "4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one," as a “Masked” α-Bromo-α'-Hydroxy Ketone in the synthesis of various heterocyclic systems. This compound was involved in forming derivatives with potential biological activities through reactions with different amines, illustrating the versatility of dioxolane derivatives in synthesizing complex heterocycles (Bogolyubov, Chernysheva, & Semenov, 2004).

Metabolic Pathways Analysis

Carmo et al. (2005) conducted a study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to the one . The research identified various metabolites and provided insights into the possible toxic effects, highlighting the importance of understanding the metabolism of synthetic compounds for assessing their safety and potential therapeutic applications (Carmo et al., 2005).

Carbonic Anhydrase Inhibition

Balaydın et al. (2012) investigated the carbonic anhydrase inhibitory properties of novel bromophenols, including natural products and synthetically derived compounds. The study revealed that some synthesized bromophenols exhibit effective inhibitory activity against human cytosolic carbonic anhydrase II, suggesting their potential as lead compounds for developing new treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Microreactor Technology in Synthesis

Wu (2013) demonstrated the application of continuous flow microreactor technology in synthesizing key intermediates for natural product synthesis, showcasing the efficiency and safety improvements over conventional synthesis methods. This innovative approach emphasizes the role of advanced technology in optimizing chemical synthesis processes (Wu, 2013).

Safety And Hazards

As with any chemical compound, handling “2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical properties, chemical reactivity, and biological activity. Brominated organic compounds are often used in medicinal chemistry, so this compound might have potential as a pharmaceutical lead compound .

properties

IUPAC Name

2-(5-bromo-2,4-dimethoxyphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGFSFMCMNCRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2OCCO2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583038
Record name 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane

CAS RN

552845-84-8
Record name 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ex-46A: 5-Bromo-2,4-dimethoxybenzaldehyde (4.92 g, 20.1 mmol) was dissolved in benzene (41 mL). Ethylene glycol (3 mL, 54 mmol) and p-toluenesulfonic acid (25 mg, 0.13 mmol) were added and the solution was refluxed with a Dean-Stark trap attached. After 6 h, the reaction was cooled and washed with water (1×20 mL), saturated, aqueous NaHCO3 (1×20 mL), and water (1×20 mL). The organic phase was dried over sodium sulfate, filtered, concentrated, and dried to provide 5.32 g of 2-(5-bromo-2,4-dimethoxy-phenyl)-[1,3]dioxolane as a faint yellow oil which solidified upon standing (92% yield). 1H-NMR (CDCl3) δ 7.67 (s, 1H), 6.47 (s, 1H), 6.06 (s, 1H), 4.11–4.13 (m, 2H), 3.98–4.03 (m, 2H), 3.91 (s, 3H), 3.87 (s, 3H). HRMS (ES+) Calcd. for C11H13BrO4: 289.0075. Found: 289.0077.
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
catalyst
Reaction Step Two

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